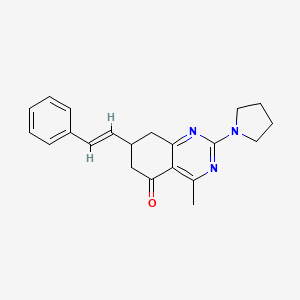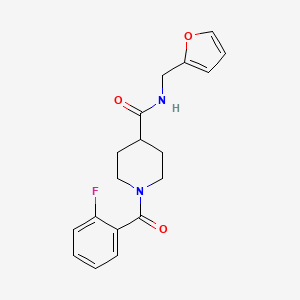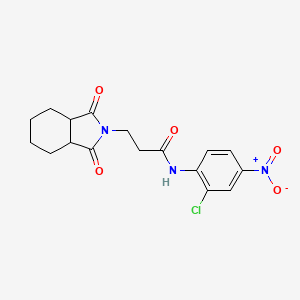
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
説明
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, also known as CNQX, is a chemical compound that is widely used in scientific research. It belongs to the class of quinoxaline derivatives and is a potent antagonist of the ionotropic glutamate receptors. This compound has been extensively studied for its role in modulating the excitatory neurotransmission in the central nervous system.
作用機序
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide acts as a competitive antagonist of the ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory synaptic transmission. N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is selective for the AMPA and kainate subtypes of glutamate receptors and has little or no effect on the NMDA subtype. The blockade of AMPA and kainate receptors by N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide leads to the inhibition of the postsynaptic currents and the modulation of the synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been shown to modulate the synaptic plasticity and play a crucial role in learning and memory. It has also been studied for its role in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been shown to reduce the severity of seizures and protect against neuronal damage in animal models of epilepsy and stroke. It has also been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is a potent and selective antagonist of the ionotropic glutamate receptors and has been extensively studied for its role in modulating the excitatory neurotransmission. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. However, N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has some limitations in lab experiments. It is not effective in blocking the NMDA subtype of glutamate receptors and has little or no effect on the metabotropic glutamate receptors. N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide also has a short half-life and requires continuous infusion to maintain its effect.
将来の方向性
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been extensively studied for its role in modulating the excitatory neurotransmission and its potential therapeutic effects in various neurological disorders. However, there is still much to be learned about the mechanism of action and the potential side effects of N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide. Future research should focus on the development of more potent and selective antagonists of the ionotropic glutamate receptors and the study of their effects on synaptic plasticity and neurological disorders. The use of N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide in combination with other drugs and therapies should also be explored to enhance its therapeutic potential.
科学的研究の応用
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in synaptic plasticity, learning, and memory. N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is a potent antagonist of the ionotropic glutamate receptors, which are responsible for the fast excitatory synaptic transmission in the brain. By blocking these receptors, N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide can modulate the excitatory neurotransmission and study the role of glutamate receptors in various physiological and pathological conditions.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5/c18-13-9-10(21(25)26)5-6-14(13)19-15(22)7-8-20-16(23)11-3-1-2-4-12(11)17(20)24/h5-6,9,11-12H,1-4,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBXTJFVYZVKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4740727.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4740737.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B4740740.png)
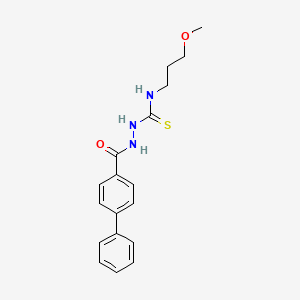
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4740752.png)
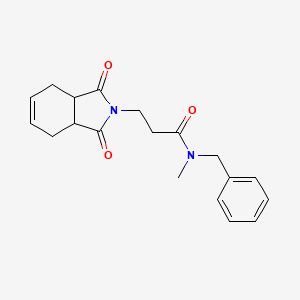
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4740777.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4740778.png)

![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]-2-furamide](/img/structure/B4740798.png)

